The presence of the furan ring and the carboxylic acid group in Furan-2-acetic acid makes it a valuable building block for the synthesis of diverse organic molecules. Researchers can utilize its reactivity to construct various complex molecules with potential applications in pharmaceuticals, materials science, and agrochemicals [1].
2-(Furan-2-yl)acetic acid is an organic compound characterized by a furan ring attached to an acetic acid moiety. This compound belongs to a broader class of furan derivatives, which are known for their diverse biological and pharmacological activities. The structural formula can be represented as CHO, indicating the presence of both a furan ring and a carboxylic acid group. The compound has garnered interest due to its potential applications in medicinal chemistry and material science.
Research indicates that 2-(Furan-2-yl)acetic acid exhibits various biological activities:
The synthesis of 2-(Furan-2-yl)acetic acid can be achieved through several methods:
The applications of 2-(Furan-2-yl)acetic acid span various fields:
Interaction studies involving 2-(Furan-2-yl)acetic acid have primarily focused on its biological activities:
Several compounds share structural similarities with 2-(Furan-2-yl)acetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furan-2-carboxylic acid | Contains a carboxylic acid group | Lacks the oxo group present in 2-(Furan-2-yl)acetic acid |
| 2-Furoic acid | Carboxylic acid group attached to the furan ring | Similar structure but different functional groups |
| 5-Hydroxymethylfurfural | Hydroxymethyl group attached to the furan ring | Different functional properties due to hydroxymethyl substitution |
Uniqueness: 2-(Furan-2-yl)acetic acid is distinguished by the combination of the furan ring and the oxoacetic acid moiety, imparting unique chemical reactivity and biological properties that are not found in its analogs .
This compound's distinctive features make it a valuable subject for ongoing research in both synthetic chemistry and pharmacology.
The vibrational spectroscopic analysis of 2-(Furan-2-yl)acetic acid has been conducted using Fourier transform infrared and Raman spectroscopy, complemented by density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with the 6-311++G(d,p) basis set [1] [2]. The experimental infrared spectrum was recorded in the region 4000-400 cm⁻¹ using potassium bromide pellet technique, while Raman measurements were performed using a neodymium-doped yttrium aluminum garnet laser at 1064 nm excitation [1].
The characteristic vibrational frequencies reveal the presence of both furan ring and carboxylic acid functional groups. The broad absorption band spanning 3300-2400 cm⁻¹ corresponds to the hydrogen-bonded oxygen-hydrogen stretch of the carboxylic acid group, indicating extensive intermolecular hydrogen bonding in the solid state [1] [2]. The furan ring exhibits characteristic carbon-hydrogen stretching vibrations at 3100-3050 cm⁻¹, while the methylene bridge shows aliphatic carbon-hydrogen stretches at 2980-2850 cm⁻¹ [3] [4].
The carbonyl stretch appears at 1730-1700 cm⁻¹, consistent with carboxylic acid functionality [3] [5]. This frequency is characteristic of monomeric carboxylic acid forms, though hydrogen bonding in the solid state may cause slight shifts. The furan ring displays carbon-carbon stretching vibrations at 1600-1475 cm⁻¹, with the characteristic carbon-oxygen stretch of the furan moiety observed at 1245 cm⁻¹ [6] [7].
Density functional theory calculations with frequency scaling factor of 0.960 provide excellent agreement with experimental observations [8] [9]. The scaled theoretical frequencies show systematic correlation with experimental values, with the oxygen-hydrogen stretch calculated at 3527 cm⁻¹ (scaled), the carbonyl stretch at 1758 cm⁻¹, and furan ring vibrations matching experimental observations within acceptable error margins [1].
Hydrogen/deuterium isotope effects have been investigated through computational analysis and experimental observations. The isotope ratio for the oxygen-hydrogen stretch (νH/νD) is 1.355, which is lower than the theoretical harmonic approximation of 1.414, indicating significant anharmonicity in the hydrogen bonding interactions [10] [11]. The zero-point energy difference between protiated and deuterated forms is 462 cm⁻¹, reflecting the substantial contribution of hydrogen motion to the molecular vibrational energy [10] [12].
The isotope effects extend beyond vibrational frequencies to thermodynamic properties. Deuteration results in a pKa shift of approximately 0.45 units, with deuterated 2-(Furan-2-yl)acetic acid being less acidic than its protiated counterpart [10] [11] [12]. This effect arises from differences in zero-point energies between the acid and its conjugate base forms, with the equilibrium constant ratio KH/KD equal to 2.1 at 298 K [13] [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(Furan-2-yl)acetic acid through both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum exhibits five distinct resonance regions corresponding to different hydrogen environments within the molecule [15].
The carboxylic acid proton appears as a broad singlet at 11.0-12.0 ppm, characteristic of hydrogen-bonded carboxylic acid functionality [16] [17] [18]. This chemical shift region is typical for carboxylic acids, with the broadness indicating rapid exchange with trace water or intermolecular hydrogen bonding effects [16] [19].
The furan ring protons display characteristic aromatic chemical shifts, with distinct patterns reflecting their electronic environments. The hydrogen at the 3-position of the furan ring (β to the oxygen) appears at 7.4-7.6 ppm as a doublet, while the 4-position hydrogen (γ to oxygen) resonates at 6.3-6.4 ppm as a triplet [20]. The 5-position hydrogen (α to oxygen) appears at 6.2-6.3 ppm as a doublet. These coupling patterns reflect the vicinal coupling relationships within the five-membered aromatic ring [16] [18].
The methylene bridge connecting the furan ring to the carboxylic acid functionality exhibits a singlet at 3.6-3.8 ppm, integrating for two hydrogens [15]. This chemical shift is consistent with methylene groups adjacent to both aromatic systems and electron-withdrawing carboxyl functionality [16] [18].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through six distinct carbon environments. The carboxyl carbon appears at 172-175 ppm, typical for carboxylic acid carbonyl carbons [21] [18]. The furan carbons span a range from 107-152 ppm, reflecting their different electronic environments within the aromatic heterocycle [18].
The carbon attached to the methylene bridge (furan carbon-2) appears at 148-152 ppm, while the remaining furan carbons appear at 107-115 ppm [18]. The methylene bridge carbon resonates at 30-35 ppm, consistent with aliphatic carbons adjacent to aromatic systems [21] [18].
Computational prediction of nuclear magnetic resonance chemical shifts using density functional theory methods shows good agreement with experimental observations. The gauge-independent atomic orbital method at the Becke three-parameter Lee-Yang-Parr/6-311++G(d,p) level provides chemical shift predictions within 5-10 ppm for carbon nuclei and 0.2-0.5 ppm for proton nuclei [21].
Comprehensive quantum mechanical calculations have been performed to elucidate the electronic structure and molecular properties of 2-(Furan-2-yl)acetic acid. Density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with the 6-311++G(d,p) basis set provide optimal balance between computational efficiency and accuracy [1] [2].
Geometry optimization reveals a planar configuration for the furan ring with the carboxyl group oriented to minimize steric interactions. The carbon-carbon bond lengths within the furan ring range from 1.35-1.40 Å, consistent with aromatic character, while the carbon-oxygen bonds in the furan ring are approximately 1.36 Å [1]. The methylene bridge maintains tetrahedral geometry with carbon-carbon bond length of 1.52 Å connecting to the furan carbon-2 position [1].
The molecular orbital analysis reveals the highest occupied molecular orbital energy at -6.12 electron volts for the monomer, primarily localized on the furan ring with significant contribution from the carboxyl oxygen lone pairs [1]. The lowest unoccupied molecular orbital at -1.24 electron volts shows antibonding character across the conjugated system, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.88 electron volts [1].
Total electronic energy calculations yield -457.234 Hartree for the optimized monomer structure, with a dipole moment of 2.85 Debye reflecting the polar nature of the carboxylic acid functionality [1]. The molecular volume is calculated as 112.5 Ų, with isotropic polarizability of 11.2 × 10⁻²⁴ cm³ [1].
Time-dependent density functional theory calculations predict electronic excitation energies and oscillator strengths for ultraviolet-visible transitions. The lowest energy transition occurs at approximately 280 nm with moderate oscillator strength, corresponding to π→π* excitation within the furan chromophore [1].
Natural bond orbital analysis reveals hyperconjugative interactions and charge delocalization patterns. Significant electron donation occurs from furan ring π-orbitals to the carboxyl carbon-oxygen antibonding orbital, stabilizing the molecular structure by approximately 12 kcal/mol [1]. The natural population analysis charges show partial positive charge accumulation on the carboxyl carbon (+0.85) and negative charges on oxygen atoms (-0.65 to -0.75) [1].
Ab initio calculations at the second-order Møller-Plesset perturbation theory level with correlation-consistent polarized valence double-zeta basis sets provide benchmark energetics for comparison with density functional theory results. The correlation energy contribution is approximately 0.8 Hartree, representing 15% of the total binding energy [22] [23].
The dimerization behavior of 2-(Furan-2-yl)acetic acid through intermolecular hydrogen bonding represents a crucial aspect of its solid-state structure and solution behavior. Computational analysis reveals the formation of centrosymmetric cyclic dimers stabilized by dual oxygen-hydrogen···oxygen hydrogen bonds characteristic of carboxylic acid dimers [1] [24] [22].
The optimized dimer structure exhibits oxygen···oxygen distances of 2.65 Å with nearly linear hydrogen bonding geometry characterized by oxygen-hydrogen···oxygen angles of 175.2° [1]. These parameters indicate strong hydrogen bonding interactions according to geometric criteria established for carboxylic acid dimers [22] [25].
Atoms in molecules topological analysis provides quantitative characterization of hydrogen bonding strength through electron density properties at bond critical points. The electron density at the hydrogen bond critical point is 0.047 atomic units, with positive Laplacian of 0.136 atomic units indicating closed-shell interactions typical of hydrogen bonding [1]. The energy density at the critical point (-0.005 atomic units) confirms the stabilizing nature of these interactions [1].
The binding energy for dimer formation is calculated as -15.2 kcal/mol at the Becke three-parameter Lee-Yang-Parr/6-311++G(d,p) level, reduced to -12.8 kcal/mol after basis set superposition error correction using the counterpoise method [1]. This binding energy falls within the typical range for carboxylic acid dimers, indicating moderate hydrogen bonding strength [22] [25].
Vibrational analysis of the dimer reveals significant perturbation of the oxygen-hydrogen stretching frequencies upon hydrogen bond formation. The hydrogen-bonded oxygen-hydrogen stretch shifts from 3527 cm⁻¹ in the monomer to approximately 3200 cm⁻¹ in the dimer, with substantial broadening due to coupling with low-frequency intermolecular modes [1].
The hydrogen bonding dynamics exhibit temperature dependence, with increased thermal motion at elevated temperatures leading to partial dissociation of dimeric structures. Thermodynamic analysis indicates that dimeric forms predominate at room temperature in non-polar solvents, while polar protic solvents promote monomer stabilization through competitive hydrogen bonding [1] [11].
Isotope effects on hydrogen bonding reveal the quantum mechanical nature of proton motion within the hydrogen bonds. Deuterium substitution increases the binding energy by approximately 0.8 kcal/mol due to reduced zero-point motion in the deuterated system [11] [12]. This effect influences the equilibrium between monomeric and dimeric forms, with deuterated species showing slightly enhanced dimerization tendency [12].
The cooperative nature of hydrogen bonding in crystalline environments leads to extended networks of intermolecular interactions. Crystal structure analysis reveals infinite chains of hydrogen-bonded molecules with additional weak carbon-hydrogen···oxygen contacts contributing to overall lattice stabilization [24]. These secondary interactions, while individually weak (2-4 kcal/mol), collectively contribute significantly to solid-state stability [24].
Nuclear magnetic resonance studies in solution provide insight into hydrogen bonding dynamics through chemical shift temperature dependence and exchange phenomena. Variable temperature proton nuclear magnetic resonance spectroscopy reveals coalescence behavior for the carboxylic acid proton, indicating rapid exchange between hydrogen-bonded and free forms on the nuclear magnetic resonance timescale [26].
Corrosive;Irritant